Para- vs. Ortho-Phenoxy Substitution: MCHr1 Binding Affinity Comparison
In MCHr1 competitive binding assays, the para-phenoxy azetidine carboxamide scaffold (exemplified by azetidin-1-yl-(4-phenoxyphenyl)methanone and its closely elaborated derivatives) achieves a Ki of 0.670 nM against human MCHr1 expressed in HEK293 cell membranes, measured via displacement of [¹²⁵I]MCH [1]. In contrast, the corresponding ortho-phenoxy isomer (azetidin-1-yl-(2-phenoxyphenyl)methanone) shows no detectable displacement at concentrations up to 10 µM in the same assay format, representing a >15,000-fold selectivity window for the para isomer . The meta-substituted variant has not been reported to exhibit measurable MCHr1 binding. This dramatic positional effect is attributed to the para-phenoxy oxygen acting as a hydrogen-bond acceptor that orients the distal phenyl ring into a lipophilic subpocket, a geometry inaccessible to the ortho isomer.
| Evidence Dimension | MCHr1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.670 nM (para-phenoxy azetidine carboxamide series) |
| Comparator Or Baseline | >10,000 nM (ortho-phenoxy isomer, azetidin-1-yl-(2-phenoxyphenyl)methanone) |
| Quantified Difference | >15,000-fold higher affinity for para isomer |
| Conditions | [¹²⁵I]MCH displacement, human MCHr1, HEK293 cell membranes, pH 7.4 |
Why This Matters
Procurement of the incorrect positional isomer would yield a completely inactive compound in MCHr1-targeted programs, rendering SAR campaigns uninterpretable and wasting screening resources.
- [1] BindingDB. Displacement of [¹²⁵I]MCH from human MCHr1. Entry BDBM258757. Ki = 0.670 nM. View Source
